- Preparation of tetrazole substituted arylamides as P2X receptor antagonists, World Intellectual Property Organization, , ,

Cas no 944906-24-5 (1-(pyrimidin-2-yl)ethan-1-amine)

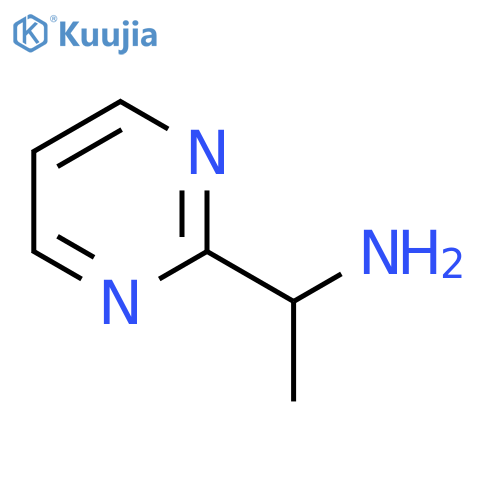

944906-24-5 structure

Nome del prodotto:1-(pyrimidin-2-yl)ethan-1-amine

Numero CAS:944906-24-5

MF:C6H9N3

MW:123.155760526657

MDL:MFCD27922039

CID:1027709

PubChem ID:56592977

1-(pyrimidin-2-yl)ethan-1-amine Proprietà chimiche e fisiche

Nomi e identificatori

-

- 1-(Pyrimidin-2-yl)ethanamine

- 1-(Pyrimidin-2-yl)ethamine

- 1-pyrimidin-2-ylethanamine

- 1-PYRIMIDIN-2-YLETHYLAMINE

- AM804589

- SB45594

- 944906-24-5

- 4-(1-AMINO-2-CARBOXY-ETHYL)-BENZOICACID

- FT-0715628

- EN300-1072131

- CS-0054426

- AB59468

- SCHEMBL310530

- 1-(PYRIMIDIN-2-YL)ETHAN-1-AMINE

- MFCD10697373

- J-503621

- AKOS010037500

- DTXSID70717779

- α-Methyl-2-pyrimidinemethanamine (ACI)

- 2-(1-Aminoethyl)pyrimidine

- [1-(Pyrimidin-2-yl)ethyl]amine

- (S)-1-(Pyrimidin-2-yl)ethan-1-amine

- MFCD18632779

- (R)-1-(2-Pyrimidinyl)ethanamine

- (1R)-1-pyrimidin-2-ylethanamine

- SY263077

- SY382916

- DB-023511

- (S)-1-(2-Pyrimidinyl)ethanamine

- 1-(pyrimidin-2-yl)ethan-1-amine

-

- MDL: MFCD27922039

- Inchi: 1S/C6H9N3/c1-5(7)6-8-3-2-4-9-6/h2-5H,7H2,1H3

- Chiave InChI: GVPDKCZQAZOFJX-UHFFFAOYSA-N

- Sorrisi: NC(C)C1N=CC=CN=1

Proprietà calcolate

- Massa esatta: 123.08000

- Massa monoisotopica: 123.079647300g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 3

- Conta atomi pesanti: 9

- Conta legami ruotabili: 1

- Complessità: 78.4

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 1

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Superficie polare topologica: 51.8Ų

- XLogP3: -0.5

Proprietà sperimentali

- PSA: 51.80000

- LogP: 1.19660

1-(pyrimidin-2-yl)ethan-1-amine Informazioni sulla sicurezza

1-(pyrimidin-2-yl)ethan-1-amine Dati doganali

- CODICE SA:2933599090

- Dati doganali:

Codice doganale cinese:

2933599090Panoramica:

2933599090. Altri composti con anello pirimidina in struttura(Compresi altri composti con anello piperazina sulla struttura. IVA:17,0%. Tasso di rimborso delle imposte:13,0%. Condizioni regolamentari:niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

Riassunto:

2933599090. altri composti contenenti nella struttura un anello pirimidina (anche idrogenato) o un anello piperazina. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

1-(pyrimidin-2-yl)ethan-1-amine Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM165621-1g |

1-(pyrimidin-2-yl)ethan-1-amine |

944906-24-5 | 95% | 1g |

$916 | 2021-08-05 | |

| TRC | P997518-100mg |

1-(Pyrimidin-2-yl)ethanamine |

944906-24-5 | 100mg |

$414.00 | 2023-05-17 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2907-500MG |

1-(pyrimidin-2-yl)ethan-1-amine |

944906-24-5 | 95% | 500MG |

¥ 1,722.00 | 2023-04-12 | |

| Enamine | EN300-1072131-10g |

1-(pyrimidin-2-yl)ethan-1-amine |

944906-24-5 | 95% | 10g |

$3034.0 | 2023-10-28 | |

| Ambeed | A758353-1g |

1-(Pyrimidin-2-yl)ethanamine |

944906-24-5 | 95+% | 1g |

$523.0 | 2024-04-16 | |

| A2B Chem LLC | AI01187-250mg |

1-(Pyrimidin-2-yl)ethanamine |

944906-24-5 | 95%+ | 250mg |

$610.00 | 2024-05-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1125066-250mg |

1-(Pyrimidin-2-yl)ethan-1-amine |

944906-24-5 | 97% | 250mg |

¥2058.00 | 2024-04-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2907-1g |

1-(pyrimidin-2-yl)ethan-1-amine |

944906-24-5 | 95% | 1g |

¥2794.0 | 2024-04-16 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2907-250mg |

1-(pyrimidin-2-yl)ethan-1-amine |

944906-24-5 | 95% | 250mg |

¥1130.0 | 2024-04-16 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2907-100mg |

1-(pyrimidin-2-yl)ethan-1-amine |

944906-24-5 | 95% | 100mg |

¥842.0 | 2024-04-16 |

1-(pyrimidin-2-yl)ethan-1-amine Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Ammonium acetate , Sodium cyanoborohydride Solvents: Methanol ; overnight, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: Ammonium acetate , Sodium cyanoborohydride Solvents: Methanol ; overnight, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13

Riferimento

- Tetrazole-substituted arylamides as P2X2 and P2X2/3 receptor antagonists and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: Ammonium acetate , Sodium cyanoborohydride Solvents: Methanol ; overnight, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13

Riferimento

- Thiazolylbenzamides and oxazolylbenzamides as P2X3 and P2X2/3 antagonists and their preparation and use for the treatment of pain and respiratory disorders, United States, , ,

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Ammonium acetate , Sodium cyanoborohydride Solvents: Methanol ; overnight, rt

1.2 Reagents: Sodium hydroxide ; pH 13

1.2 Reagents: Sodium hydroxide ; pH 13

Riferimento

- Pyrazole-substituted arylamide derivatives and their use as P2X3 and /or P2X2/3 purinergic receptor antagonists and their preparation and use in the treatment of diseases, World Intellectual Property Organization, , ,

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: Ammonium acetate , Sodium cyanoborohydride Solvents: Methanol ; overnight, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13

Riferimento

- Triazole-substituted arylamide derivatives and their use as P2X3 and /or P2X2/3 purinergic receptor antagonists and their preparation and use in the treatment of diseases, World Intellectual Property Organization, , ,

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: Ammonium acetate , Sodium cyanoborohydride Solvents: Methanol ; overnight, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13

Riferimento

- Preparation of pyridinylindazolearylamide derivatives and analogs for use as P2X3 and P2X2/3 antagonists, United States, , ,

Metodo di produzione 7

Condizioni di reazione

1.1 Reagents: Ammonium acetate , Sodium cyanoborohydride Solvents: Methanol ; overnight, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13

Riferimento

- Preparation of oxooxazolidinylarylamide derivatives and analogs for use as P2X3 and P2X2/3 antagonists, United States, , ,

Metodo di produzione 8

Condizioni di reazione

1.1 Reagents: Ammonium acetate , Sodium cyanoborohydride Solvents: Methanol ; overnight, rt

1.2 Reagents: Water ; rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 13

1.2 Reagents: Water ; rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 13

Riferimento

- Preparation of thiazole and oxazole-substituted arylamides as P2X3 and/or a P2X2/3 receptor antagonist, World Intellectual Property Organization, , ,

Metodo di produzione 9

Condizioni di reazione

1.1 Reagents: Ammonium acetate , Sodium cyanoborohydride Solvents: Methanol ; overnight, rt

1.2 Reagents: Sodium hydroxide ; pH 13

1.2 Reagents: Sodium hydroxide ; pH 13

Riferimento

- Preparation of biphenyl and pyridinylphenyl amide derivatives as P2X3 and P2X2/3 antagonists for the treatment of pain, United States, , ,

Metodo di produzione 10

Condizioni di reazione

1.1 Reagents: Ammonium acetate , Sodium cyanoborohydride Solvents: Methanol ; overnight, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13

Riferimento

- Preparation of thiadiazole-substituted arylamides as P2X3 and P2X2/3 antagonists for treatment of pain and urinary tract disease, United States, , ,

Metodo di produzione 11

Condizioni di reazione

1.1 Reagents: Ammonium acetate , Sodium cyanoborohydride Solvents: Methanol ; overnight, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13, rt

Riferimento

- Preparation of tetrazole-substituted arylamides as P2X3 and P2X2/3 antagonists, United States, , ,

Metodo di produzione 12

Condizioni di reazione

1.1 Reagents: Ammonium acetate , Sodium cyanoborohydride Solvents: Methanol ; overnight, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13

Riferimento

- Preparation of imidazole-substituted arylamides as P2X3 and P2X2/3 antagonists for disease treatment, World Intellectual Property Organization, , ,

1-(pyrimidin-2-yl)ethan-1-amine Raw materials

1-(pyrimidin-2-yl)ethan-1-amine Preparation Products

1-(pyrimidin-2-yl)ethan-1-amine Letteratura correlata

-

Michael K McMullen,Julie M Whitehouse,Gillian Shine,Peter A Whitton,Anthony Towell Food Funct., 2012,3, 931-940

-

Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926

-

Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266

-

Malti Bansal,Ritu Srivastava,C. Lal,M. N. Kamalasanan,L. S. Tanwar Nanoscale, 2009,1, 317-330

-

Michael R. Norris,Brandi M. Cossairt J. Mater. Chem. A, 2015,3, 14585-14591

944906-24-5 (1-(pyrimidin-2-yl)ethan-1-amine) Prodotti correlati

- 1314675-16-5(1-(5-fluoro-2-methylphenyl)cyclobutan-1-amine)

- 1256805-90-9(4-Pyridinecarboxylic acid, 3-chloro-5-hydroxy-, methyl ester)

- 1880836-89-4(4-bromo-1-(2-methoxy-3-methylbutyl)-1H-pyrazol-3-amine)

- 18790-82-4(2-[2-(4-Amino-phenoxy)-ethoxy]-ethanol)

- 6742-68-3(Dysprosium i-propoxide)

- 2228702-00-7(2-(1-amino-2,2-difluoroethyl)-5-chlorophenol)

- 1269667-57-3(4-Chlorothieno[3,2-d]pyrimidine-7-carboxylic acid)

- 1445951-74-5(Ethyl 4,5,6,7-Tetrahydropyrazolo[1,5-A]Pyrazine-7-Carboxylate(WX141650))

- 54978-36-8(1-iodo-2-methyl-4-(trifluoromethyl)Benzene)

- 2172477-21-1(2-methyl-2-(2-methylcyclopropyl)methylbutanal)

Fornitori consigliati

Suzhou Senfeida Chemical Co., Ltd

(CAS:944906-24-5)1-(Pyrimidin-2-yl)ethanamine

Purezza:99.9%

Quantità:200kg

Prezzo ($):Inchiesta

Amadis Chemical Company Limited

(CAS:944906-24-5)1-(pyrimidin-2-yl)ethan-1-amine

Purezza:99%

Quantità:1g

Prezzo ($):471.0